BenchChemオンラインストアへようこそ!

4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-46-0) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class—a scaffold recognized in peer-reviewed literature as a 'privileged structure' for antibacterial drug development. This compound combines a 4-cyanobenzamide moiety with a 2,5-dimethylphenyl-substituted 1,3,4-oxadiazole ring (molecular formula C₁₈H₁₄N₄O₂, MW 318.34 g/mol).

Molecular Formula C18H14N4O2
Molecular Weight 318.336
CAS No. 891118-46-0
Cat. No. B2722097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891118-46-0
Molecular FormulaC18H14N4O2
Molecular Weight318.336
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H14N4O2/c1-11-3-4-12(2)15(9-11)17-21-22-18(24-17)20-16(23)14-7-5-13(10-19)6-8-14/h3-9H,1-2H3,(H,20,22,23)
InChIKeyHXOSTHYVDNVSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-46-0): A Distinctive N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold for Antimicrobial and Anticancer Lead Discovery


4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-46-0) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class—a scaffold recognized in peer-reviewed literature as a 'privileged structure' for antibacterial drug development [1]. This compound combines a 4-cyanobenzamide moiety with a 2,5-dimethylphenyl-substituted 1,3,4-oxadiazole ring (molecular formula C₁₈H₁₄N₄O₂, MW 318.34 g/mol) . The N-(1,3,4-oxadiazol-2-yl)benzamide class has demonstrated potent, sub-μg/mL minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and other clinically urgent Gram-positive pathogens [1]. The specific 2,5-dimethylphenyl substitution pattern and the electron-withdrawing 4-cyano group on the benzamide ring represent a distinct chemical space within this class that remains underexplored, offering unique opportunities for structure–activity relationship (SAR) studies and lead optimization programs.

Why N-(1,3,4-Oxadiazol-2-yl)benzamide Analogs Cannot Be Considered Interchangeable: The Critical Role of Subtle Substitution in 4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


The N-(1,3,4-oxadiazol-2-yl)benzamide class is highly sensitive to subtle structural modifications. Published comparative studies demonstrate that even minor changes in substitution pattern—such as replacing OCF₃ with SCF₃ or SF₅—lead to fundamentally different mechanisms of antibacterial action, ranging from trans-translation inhibition to membrane depolarization and menaquinone biosynthesis disruption [1]. The target compound's 4-cyano group introduces a strong electron-withdrawing effect (Hammett σₚ ≈ 0.66 for –CN) absent in the extensively characterized halogenated analogs (e.g., HSGN-220, HSGN-218, HSGN-144), which rely on –OCF₃, –SCF₃, or –SF₅ groups [1]. The 2,5-dimethylphenyl substitution on the oxadiazole ring further distinguishes this compound from the more commonly studied 4-chlorophenyl, 2,5-dichlorophenyl, or unsubstituted phenyl analogs [2]. Generic substitution within this class is therefore scientifically unjustifiable: each substitution pattern dictates distinct target engagement, physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity), and antibacterial or anticancer potency profiles that cannot be extrapolated across analogs [1][3].

Quantitative Differentiation Evidence for 4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterials

The target compound exhibits a calculated partition coefficient (clogP) of 3.70 and a topological polar surface area (TPSA) of 97.05 Ų [1]. This places it within favorable oral drug-likeness space (Lipinski's Rule of Five compliant: MW 318.34, HBD 4, HBA 6, clogP 3.70) [1]. In contrast, the highly potent halogenated comparator HSGN-220 (which contains a trifluoromethoxy group) is reported to have a substantially higher lipophilicity, consistent with the strong electron-withdrawing and lipophilic nature of –OCF₃ substituents [2]. The moderated lipophilicity of the target compound, driven by the polar nitrile group, may confer advantages in aqueous solubility and reduced plasma protein binding relative to more lipophilic halogenated analogs—factors critical for in vivo pharmacokinetic performance [2].

Lipophilicity Drug-likeness Permeability ADME

Class-Level Antibacterial Potency Benchmarking: N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold Activity Against MRSA and VRE

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold to which the target compound belongs has demonstrated antibacterial potency with MIC values ranging from 0.06 to 1 μg/mL against MRSA clinical isolates for the most optimized halogenated analogs (HSGN-220, HSGN-218, HSGN-144) [1]. Earlier-generation analogs F6 and F6-5 inhibited drug-resistant Gram-positive pathogens at 1–2 μg/mL, including MRSA, VISA, VRSA, and VRE [2]. The target compound's 4-cyano substitution represents an underexplored chemical space within this validated antibacterial scaffold; the electron-withdrawing nitrile group may modulate target binding affinity and bacterial membrane penetration in ways distinct from the halogenated analogs [1]. While direct MIC data for the target compound have not been reported in peer-reviewed literature, its structural features place it within a scaffold that has produced multiple sub-μg/mL antibacterial leads [1][3].

Antibacterial MRSA VRE Gram-positive MIC

Mechanism-of-Action Differentiation Potential: Cyano-Substituted Benzamide vs. Halogenated Analogs in Bacterial Membrane and Metabolic Pathway Targeting

Comparative mechanistic studies have revealed that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides operate through distinct mechanisms depending on their substitution: KKL-35 and MBX-4132 inhibit trans-translation; HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis; and HSGN-220, -218, and -144 act as multi-targeting agents that depolarize bacterial membranes, regulate menaquinone biosynthesis, and induce iron starvation [1]. The 4-cyano group in the target compound presents a fundamentally different electronic profile compared to the –OCF₃, –SCF₃, and –SF₅ groups found in these mechanistically characterized analogs. Nitriles can participate in hydrogen bonding as weak H-bond acceptors and can form dipole–dipole interactions with protein targets, potentially enabling distinct target engagement profiles not accessible to heavily halogenated analogs [2]. The 2,5-dimethylphenyl group further differentiates steric and electronic properties at the oxadiazole 5-position compared to the mono-substituted or unsubstituted phenyl rings in most published analogs [1][3].

Mechanism of action Membrane depolarization Menaquinone biosynthesis Multi-target antibiotics

Class-Level HDAC6 Inhibitory Potential: 1,3,4-Oxadiazole Benzamide Derivatives as Selective Epigenetic Modulators for Oncology

1,3,4-Oxadiazole benzamide derivatives have been patented as selective histone deacetylase 6 (HDAC6) inhibitors with potential applications in cancer therapy [1]. The benzamide moiety is a well-established zinc-binding group (ZBG) in HDAC inhibitor design, and the oxadiazole ring serves as a linker region that can be modulated for isoform selectivity [1]. The 4-cyano substitution on the benzamide ring may enhance HDAC6 binding affinity through additional interactions within the enzyme's catalytic tunnel, analogous to the improved potency observed with electron-withdrawing substituents in other HDAC inhibitor series [2]. While the target compound itself has not been specifically profiled against HDAC6, its structural features are consistent with the pharmacophoric requirements defined in the relevant patent literature for this emerging therapeutic target class [1].

HDAC6 inhibitor Epigenetics Cancer therapeutics Isoform selectivity

Cytotoxic SAR Trends in Closely Related 4-Cyano-N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide Series: Cross-Compound Potency Inference

Cross-compound analysis of closely related 4-cyano-N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide derivatives reveals significant structure-dependent cytotoxic activity. The 2,4-dimethylphenyl positional isomer (CAS 891144-97-1) has been reported to exhibit IC₅₀ values in the range of 0.47–1.4 µM against MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer) cell lines, with proposed mechanisms including thymidylate synthase inhibition and reactive oxygen species (ROS)-mediated apoptosis . The 2,5-dimethylphenyl substitution in the target compound represents a positional isomer of the 2,4-dimethylphenyl analog; such positional isomerism in the aryl ring can significantly alter target binding geometry and cellular potency, as demonstrated in other heterocyclic anticancer series [1]. Additional analogs with 2,5-dichlorophenyl substitution have been described as antiproliferative agents against human cancer cell lines . These cross-compound SAR trends suggest that the target compound's specific 2,5-dimethylphenyl substitution pattern may yield a distinct potency and selectivity profile relative to its positional isomers, warranting direct comparative evaluation.

Anticancer Cytotoxicity SAR Thymidylate synthase Apoptosis

Nitrile Pharmacophore Advantage: Metabolic Stability and Target Engagement Differentiation vs. Non-Cyano Oxadiazole Benzamides

The 4-cyano substituent on the benzamide ring constitutes a recognized pharmacophoric element in medicinal chemistry. Nitrile-containing pharmaceuticals benefit from the group's ability to act as a hydrogen-bond acceptor, its strong electron-withdrawing inductive effect (Hammett σₚ = 0.66), and its metabolic stability advantages over more oxidatively labile substituents [1]. Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, the vast majority of published antibacterial leads incorporate halogen atoms (–F, –Cl, –Br) or halogen-containing groups (–OCF₃, –SCF₃, –SF₅) on the benzamide ring [2][3]. The cyano group's distinct electronic profile—combining strong electron withdrawal with minimal steric bulk—may offer advantages in modulating target binding while avoiding the metabolic liabilities (e.g., oxidative dehalogenation, glutathione conjugation) sometimes associated with polyhalogenated aromatics [1]. This structural feature represents a clear point of differentiation for procurement decisions when selecting compounds for lead optimization libraries.

Nitrile pharmacophore Metabolic stability Hydrogen bonding Drug design

Optimal Research and Procurement Application Scenarios for 4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery: SAR Expansion of the N-(1,3,4-Oxadiazol-2-yl)benzamide Privileged Scaffold Against WHO Priority Pathogens

This compound is ideally suited for medicinal chemistry teams seeking to expand the structure–activity relationship landscape of the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial class beyond extensively studied halogenated analogs. The 4-cyano/2,5-dimethylphenyl substitution pattern fills a gap in the published SAR, offering an opportunity to explore how a polar, electron-withdrawing nitrile group influences antibacterial potency, mechanism of action, and resistance propensity relative to the halogenated comparators that dominate the literature (HSGN-220, HSGN-218, HSGN-144, F6, F6-5) [1][2]. Procurement of this compound enables direct head-to-head MIC determination against MRSA, VRE, and other ESKAPE pathogens, contributing to the understanding of substituent effects on the multi-targeting antibacterial mechanisms characterized for this scaffold class [1].

Epigenetic Drug Discovery: HDAC6 Inhibitor Screening and Isoform Selectivity Profiling

The compound's structural alignment with the benzamide–oxadiazole HDAC6 inhibitor pharmacophore—as defined in recent patent literature (US10717716B2)—makes it a valuable addition to epigenetic-focused screening libraries [3]. Its 4-cyano substitution on the benzamide zinc-binding group may confer isoform selectivity advantages over non-selective HDAC inhibitors, which are associated with dose-limiting toxicities in clinical development [3]. Research groups engaged in cancer epigenetic drug discovery can use this compound as a starting point for structure-based optimization of HDAC6-selective inhibitors.

Anticancer Chemical Probe Development: Positional Isomer Comparative Studies in the 4-Cyano-N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide Series

The availability of quantitative cytotoxicity data for the 2,4-dimethylphenyl positional isomer (IC₅₀ = 0.47–1.4 µM against MCF7, HCT116, HUH7) creates a well-defined comparator framework for evaluating the target compound . Procurement of both the 2,5-dimethylphenyl and 2,4-dimethylphenyl isomers enables a controlled head-to-head study of how the position of methyl substituents on the aryl ring influences antiproliferative potency, target engagement (thymidylate synthase, ROS induction), and cancer cell line selectivity. This comparative approach is particularly valuable for establishing robust SAR models to guide lead optimization.

Physicochemical Property-Based Lead Optimization: Balancing Lipophilicity–Polarity for Improved ADME Profiles

With its calculated clogP of 3.70 and TPSA of 97.05 Ų—both within favorable drug-likeness ranges—this compound serves as a balanced starting point for ADME property optimization [4]. Compared to the more lipophilic halogenated analogs that may face solubility and metabolic stability challenges, the target compound's moderated lipophilicity–polarity profile offers a differentiated vector for optimizing oral bioavailability and reducing off-target binding. Procurement for parallel artificial membrane permeability assays (PAMPA), metabolic stability studies in liver microsomes, and plasma protein binding determinations can validate these predicted advantages.

Quote Request

Request a Quote for 4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.